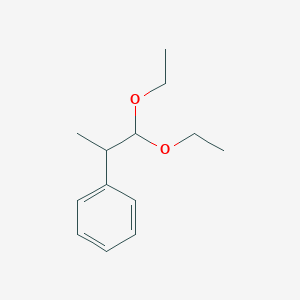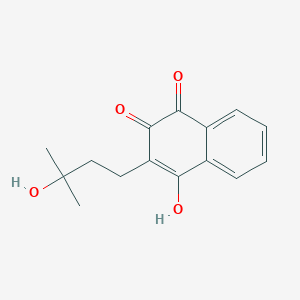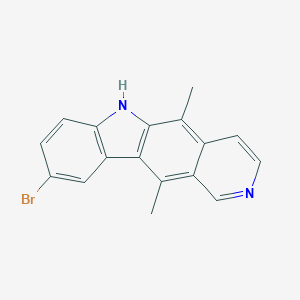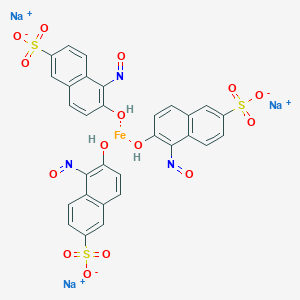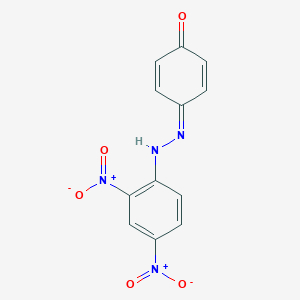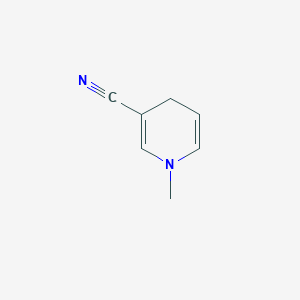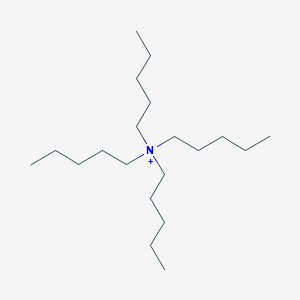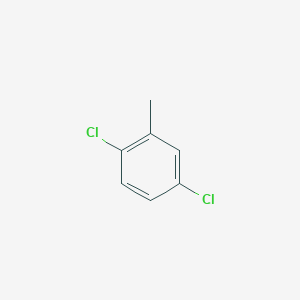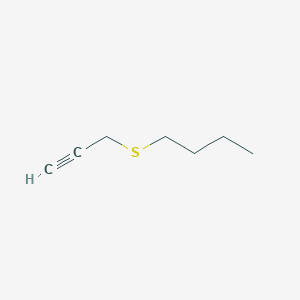
Sulfide, butyl 2-propynyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, butyl 2-propynyl is a chemical compound that is widely used in scientific research. It is a member of the sulfide family, which is known for its diverse range of applications in various industries.
Mecanismo De Acción
The mechanism of action of sulfide, butyl 2-propynyl is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms. It may also inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and cell wall components.
Efectos Bioquímicos Y Fisiológicos
Sulfide, butyl 2-propynyl has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, potentially making it a useful anticancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of sulfide, butyl 2-propynyl is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, its use in lab experiments may be limited by its toxicity and potential for side effects. Careful handling and appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research on sulfide, butyl 2-propynyl. One area of interest is the development of new drugs based on its antimicrobial activity. Another potential application is in the field of materials science, where it may be used to synthesize new materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Sulfide, butyl 2-propynyl can be synthesized by reacting butyl propynoate with hydrogen sulfide in the presence of a catalyst. The reaction produces a yellowish liquid that can be purified through distillation. The purity of the final product can be determined through various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
Sulfide, butyl 2-propynyl has been extensively used in scientific research due to its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral activities, making it a promising candidate for developing new drugs. It has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Propiedades
Número CAS |
17277-57-5 |
|---|---|
Nombre del producto |
Sulfide, butyl 2-propynyl |
Fórmula molecular |
C7H12S |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
1-prop-2-ynylsulfanylbutane |
InChI |
InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3 |
Clave InChI |
BPAWIQMMOKUBRA-UHFFFAOYSA-N |
SMILES |
CCCCSCC#C |
SMILES canónico |
CCCCSCC#C |
Otros números CAS |
17277-57-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




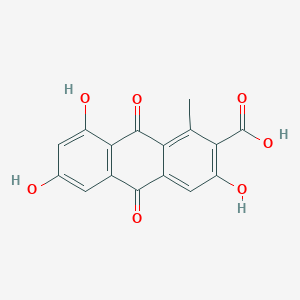
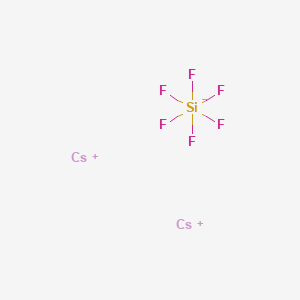
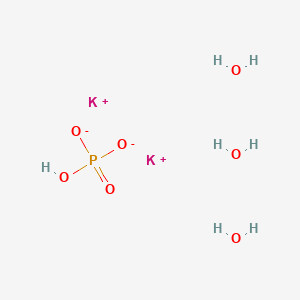
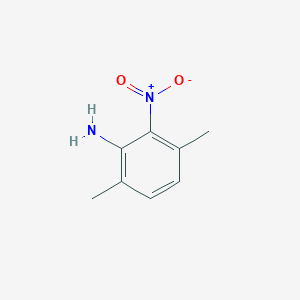
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
